

L-368,899: A Technical Guide to its Discovery and Development

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Compound of Interest

Compound Name: L-368,899

Cat. No.: B1247434

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Abstract

L-368,899 is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor. Originally developed in the 1990s by Merck for the potential management of preterm labor, its journey has pivoted towards becoming an invaluable tool in neuroscience research. Its ability to cross the blood-brain barrier has enabled extensive investigation into the central roles of oxytocin in social behaviors. This technical guide provides an in-depth overview of the discovery, development history, mechanism of action, and key experimental data of **L-368,899**.

Discovery and Development History

L-368,899 emerged from a targeted screening program at Merck aimed at identifying non-peptide oxytocin receptor antagonists for the prevention of preterm labor.^[1] The development of an orally active agent was a primary objective to offer a more convenient treatment option.

Development Timeline:

- Early 1990s: **L-368,899** was synthesized and identified as a potent and selective oxytocin receptor antagonist through a medicinal chemistry program.[1]
- Preclinical Studies: Extensive in vitro and in vivo studies in animal models, including rats, dogs, and chimpanzees, demonstrated its efficacy as an oxytocin antagonist and its oral bioavailability.[1][2] It was shown to be effective in inhibiting both oxytocin-stimulated and spontaneous uterine contractions in pregnant rhesus monkeys.[1]
- Phase I Clinical Trials: **L-368,899** advanced to Phase I human studies, where it was found to be generally well-tolerated when administered intravenously and demonstrated significant plasma levels after oral administration.[1][2] The compound effectively blocked oxytocin-stimulated uterine activity in postpartum women.[1]
- Shift in Focus: Despite its promising tocolytic activity, its utility for preventing preterm labor was considered limited due to factors such as suboptimal oral bioavailability and pharmacokinetics in primates.[3]
- Repurposing in Neuroscience: Recognizing its ability to penetrate the central nervous system, researchers began utilizing **L-368,899** as a pharmacological tool to investigate the role of central oxytocin systems in various behaviors.[3] It has since become one of the most commonly used drugs in animal research for the selective blockade of neural oxytocin receptors after peripheral delivery.[3]

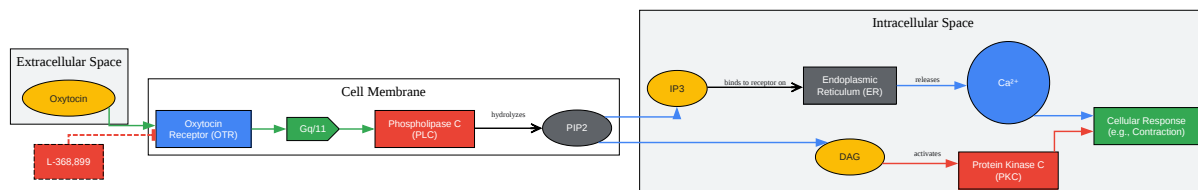
Mechanism of Action

L-368,899 functions as a competitive antagonist at the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The primary signaling pathway activated by oxytocin binding to its receptor is the Gq/11 pathway.

Oxytocin Receptor Signaling Pathway

Upon activation by oxytocin, the OTR couples to the Gq/11 protein, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺, along with DAG-mediated activation of protein kinase C (PKC), triggers a cascade of downstream events, including smooth muscle contraction.[4][5] L-

368,899 competitively binds to the OTR, preventing oxytocin from initiating this signaling cascade.



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Oxytocin Receptor Gq Signaling Pathway

Quantitative Data

The following tables summarize the key quantitative data for **L-368,899**.

Table 1: In Vitro Receptor Binding Affinity (IC50, nM)

Species	Tissue/Receptor	Oxytocin Receptor	Vasopressin V1a Receptor	Vasopressin V2 Receptor	Reference(s)
Rat	Uterus	8.9	370	570	[6]
Human	Uterus	26	-	-	[6]
Coyote	Brain	12.38 (Ki)	511.6 (Ki)	-	[3]

Table 2: In Vivo Efficacy

Species	Assay	Parameter	Value	Reference(s)
Rat	Oxytocin-induced uterine contractions	ED50 (i.v.)	0.35 mg/kg	[6]

Table 3: Pharmacokinetic Parameters

Species	Dose	Route	Bioavailability (%)	t1/2 (hr)	Plasma Clearance (mL/min/kg)	Vdss (L/kg)	Reference(s)
Rat (female)	25 mg/kg	p.o.	-	-	-	-	[2]
Rat (male)	25 mg/kg	p.o.	41	-	-	-	[2]
Rat	1, 2.5, 10 mg/kg	i.v.	-	~2	23-36	2.0-2.6	[2]
Dog	5 mg/kg	p.o.	17	-	-	-	[2]
Dog	33 mg/kg	p.o.	41	-	-	-	[2]
Dog	1, 2.5, 10 mg/kg	i.v.	-	~2	23-36	3.4-4.9	[2]

Experimental Protocols

Radioligand Binding Assay (Competitive Binding)

This protocol is a representative method for determining the binding affinity of **L-368,899** to the oxytocin receptor.

Objective: To determine the inhibitory constant (Ki) of **L-368,899** for the oxytocin receptor.

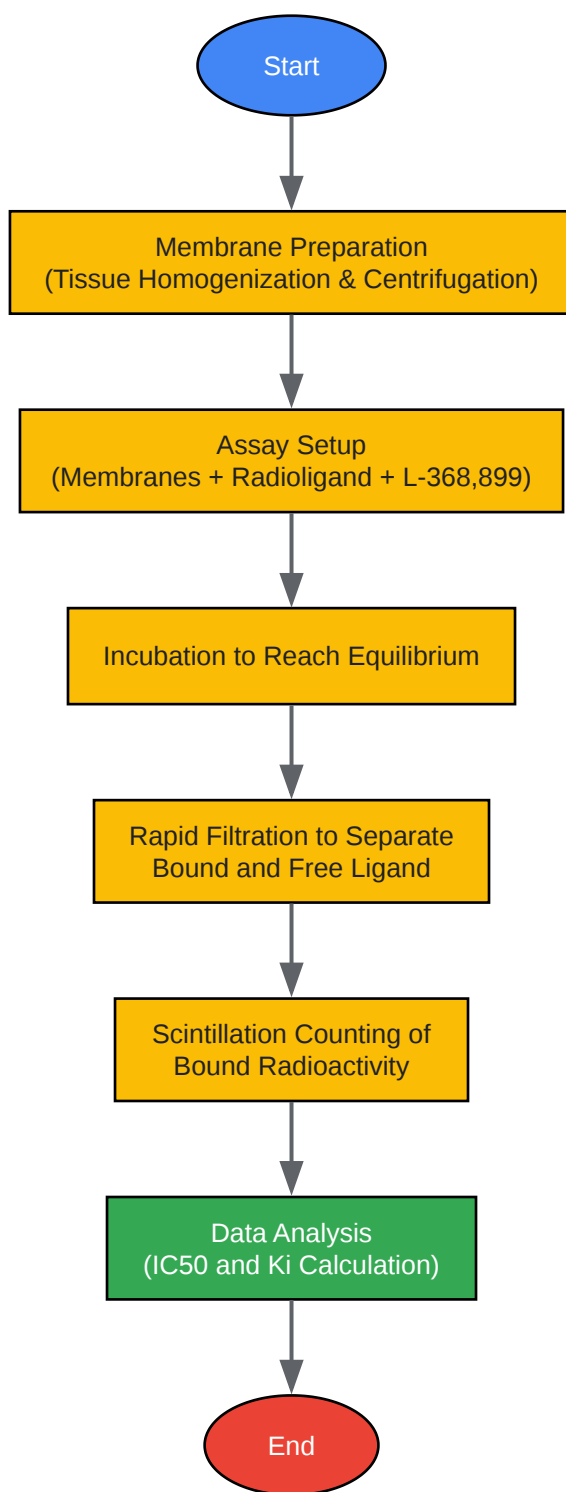
Materials:

- Tissue homogenates expressing oxytocin receptors (e.g., rat or human uterine tissue, or transfected cell lines).
- Radiolabeled oxytocin receptor ligand (e.g., [³H]oxytocin or ¹²⁵I-ornithine vasotocin analog).
[3]
- **L-368,899** stock solution.
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).
- Wash buffer (ice-cold).
- Glass fiber filters.
- Scintillation cocktail.
- Scintillation counter.

Procedure:

- **Membrane Preparation:** Homogenize the tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed to pellet the membranes containing the receptors. Resuspend the pellet in fresh assay buffer.
- **Assay Setup:** In a 96-well plate, add a constant amount of membrane preparation to each well.
- Add a fixed concentration of the radioligand (typically at or near its K_d value).
- Add increasing concentrations of **L-368,899** to compete with the radioligand for binding to the receptor.
- To determine non-specific binding, add a high concentration of unlabeled oxytocin to a separate set of wells.
- **Incubation:** Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

- **Filtration:** Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
- **Counting:** Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- **Data Analysis:** Subtract the non-specific binding from the total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the **L-368,899** concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.



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Radioligand Binding Assay Workflow

In Vivo Uterine Contraction Assay

This protocol is a representative method for assessing the in vivo efficacy of **L-368,899** in inhibiting oxytocin-induced uterine contractions.[7][8]

Objective: To determine the dose-dependent inhibitory effect of **L-368,899** on oxytocin-induced uterine contractions in anesthetized rats.

Materials:

- Female Sprague-Dawley rats, estrogen-primed.
- Anesthetic (e.g., pentobarbital).
- Oxytocin solution.
- **L-368,899** solution for intravenous administration.
- Intrauterine balloon catheter connected to a pressure transducer.
- Data acquisition system.

Procedure:

- **Animal Preparation:** Anesthetize an estrogen-primed female rat. Insert an intrauterine balloon catheter into one uterine horn to monitor changes in uterine pressure. Cannulate a jugular vein for intravenous administration of compounds.
- **Baseline Measurement:** Record baseline uterine activity for a stabilization period.
- **Oxytocin Challenge:** Administer a bolus injection of oxytocin to induce a consistent contractile response.
- **L-368,899 Administration:** Once a stable response to oxytocin is established, administer a single intravenous dose of **L-368,899**.
- **Post-Treatment Oxytocin Challenge:** At a set time point after **L-368,899** administration, re-challenge the animal with the same dose of oxytocin.
- **Data Recording:** Continuously record the uterine pressure throughout the experiment.

- **Data Analysis:** Quantify the uterine contractile response by calculating the area under the curve (AUC) of the pressure recording for a defined period following each oxytocin injection. Express the response after **L-368,899** administration as a percentage of the pre-treatment response. Determine the dose of **L-368,899** that causes a 50% reduction in the oxytocin-induced response (ED50).

Conclusion

L-368,899 has a rich history, from its development as a potential tocolytic agent to its current prominent role as a research tool in behavioral neuroscience. Its well-characterized pharmacology, including its selectivity for the oxytocin receptor and its ability to cross the blood-brain barrier, makes it an indispensable compound for elucidating the complex functions of the central oxytocin system. This technical guide provides a comprehensive overview of the key data and methodologies associated with **L-368,899**, serving as a valuable resource for researchers in the field.

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References

- [1. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [2. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [3. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote \(Canis latrans\) - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. researchgate.net \[researchgate.net\]](#)
- [5. researchgate.net \[researchgate.net\]](#)
- [6. DigitalCommons@USU - Student Research Symposium: Comparing L-368,899 and ALS-III-61 as Human-Selective Oxytocin Receptor Antagonists \[digitalcommons.usu.edu\]](#)
- [7. journals.physiology.org \[journals.physiology.org\]](#)

- [8. In vivo activity of the potent oxytocin antagonist on uterine activity in the rat - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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